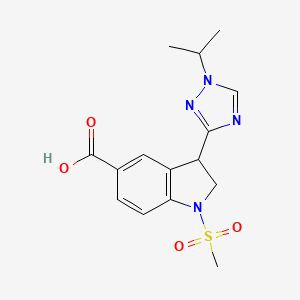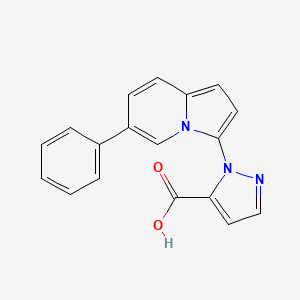![molecular formula C15H20N2O B8107834 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one](/img/structure/B8107834.png)
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a hexahydropyrrolo[3,4-b]pyrrole core, which is a bicyclic system, and a phenylpropanone moiety
Preparation Methods
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is a highly chemo- and stereoselective Hantzsch-type domino process, which involves initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclization of the imide cycle . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, derivatives of hydrogenated pyrrolo[3,4-b]pyrroles have been found to inhibit protein methyltransferases and glycosyltransferases, as well as act as agonists or antagonists of various serotonin receptors .
Comparison with Similar Compounds
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole: This compound has a similar core structure but different functional groups, leading to variations in its chemical properties and applications.
tert-Butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate:
The uniqueness of this compound lies in its specific combination of the hexahydropyrrolo[3,4-b]pyrrole core and the phenylpropanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(7-6-12-4-2-1-3-5-12)17-10-13-8-9-16-14(13)11-17/h1-5,13-14,16H,6-11H2/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQPRQWUNAZCO-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B8107757.png)
![3-(1-Methyl-4-(pyrimidin-2-yl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8107764.png)
![3-(4-(Cyclopropylmethyl)-1-isopropylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8107772.png)

![N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide](/img/structure/B8107783.png)
![(4aS,8R,8aS)-N-pyridin-2-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-amine](/img/structure/B8107788.png)
![4-((Benzyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8107802.png)
![1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8107806.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B8107809.png)
![rel-(4R,4aS,8aR)-N-methyl-N-(pyridin-2-ylmethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8107822.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone](/img/structure/B8107828.png)
![8-(Cyclopropylsulfonyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8107840.png)

![2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one](/img/structure/B8107859.png)
